molecular formula C13H19NO3 B13590710 Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate CAS No. 917835-71-3

Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate

Cat. No.: B13590710
CAS No.: 917835-71-3
M. Wt: 237.29 g/mol
InChI Key: XKTSICVJPMLOKC-UHFFFAOYSA-N
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Description

Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a hydroxymethyl group, and a methylphenyl group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-(hydroxymethyl)-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)-2-methylphenyl carbamate.

    Reduction: Formation of tert-butyl (5-(aminomethyl)-2-methylphenyl)carbamate.

    Substitution: Formation of various substituted phenyl carbamates depending on the electrophile used.

Scientific Research Applications

Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the phenyl ring and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The tert-butyl group offers steric protection, while the hydroxymethyl and phenyl groups contribute to its versatility in chemical reactions and biological interactions.

Properties

CAS No.

917835-71-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-2-methylphenyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-9-5-6-10(8-15)7-11(9)14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

XKTSICVJPMLOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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